An In-Depth Technical Guide to 5-Ethoxybenzofuran-3(2H)-one
An In-Depth Technical Guide to 5-Ethoxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Ethoxybenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, plausible synthetic routes, characteristic reactivity, and potential biological significance, grounding our discussion in established chemical principles and relevant literature.
Core Molecular Attributes
5-Ethoxybenzofuran-3(2H)-one is a derivative of the benzofuranone scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The defining features of this molecule are the bicyclic benzofuran system, a ketone at the 3-position, and an ethoxy substituent at the 5-position of the benzene ring.
Molecular Formula and Weight
The fundamental quantitative descriptors of 5-Ethoxybenzofuran-3(2H)-one are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| CAS Number | 1156601-39-6 |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical and field-proven synthetic route would commence with the readily available starting material, 4-ethoxyphenol. The proposed multi-step synthesis is outlined below, with each step chosen for its reliability and high-yield potential.
Caption: Proposed two-step synthesis of 5-Ethoxybenzofuran-3(2H)-one.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, general procedure for the synthesis of benzofuranones, adapted for the specific target molecule.
Step 1: Synthesis of 2-(4-Ethoxyphenoxy)acetic acid
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To a solution of 4-ethoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).
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To this stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to yield crude ethyl 2-(4-ethoxyphenoxy)acetate.
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Hydrolyze the crude ester by heating with an aqueous solution of sodium hydroxide (NaOH).
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After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(4-ethoxyphenoxy)acetic acid.
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Collect the solid by filtration, wash with cold water, and dry.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction between the phenoxide and ethyl bromoacetate. Potassium carbonate is a sufficiently strong base to deprotonate the phenol while being easy to handle and remove. The subsequent hydrolysis and acidification are standard procedures for converting an ester to a carboxylic acid.
Step 2: Intramolecular Cyclization to 5-Ethoxybenzofuran-3(2H)-one
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Add the 2-(4-ethoxyphenoxy)acetic acid (1 equivalent) to a strong dehydrating acid, which also acts as a catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective for this transformation.
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Heat the mixture, typically in the range of 80-120 °C, while stirring vigorously. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
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Monitor the formation of the benzofuranone by TLC or LC-MS.
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Upon completion, carefully quench the reaction by pouring the mixture onto ice water.
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The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent like ethyl acetate.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices: Strong acids like PPA or Eaton's reagent are required to protonate the carboxylic acid, facilitating the intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto the electron-rich aromatic ring. The ethoxy group is an activating, ortho-, para-director, which favors cyclization at the position ortho to the ether linkage.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 5-Ethoxybenzofuran-3(2H)-one are not available in the cited literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds. These predictions are invaluable for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Ethoxy Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.0 ppm (2H, -OCH₂-).
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Methylene Group (C2): A singlet around 4.6 ppm (2H).
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Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet in the region of 6.8-7.8 ppm. The exact chemical shifts and coupling constants would depend on the electronic environment created by the ethoxy and carbonyl groups.
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¹³C NMR:
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Carbonyl Carbon (C3): A signal in the downfield region, typically around 195-205 ppm.
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Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm).
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Methylene Carbon (C2): A signal around 70-80 ppm.
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Ethoxy Carbons: Signals around 64 ppm (-OCH₂-) and 15 ppm (-CH₃).
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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C=O Stretch (Ketone): A strong, sharp peak around 1710-1730 cm⁻¹.
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C-O-C Stretch (Ether and Furan): Strong absorptions in the 1200-1300 cm⁻¹ (aromatic ether) and 1050-1150 cm⁻¹ (aliphatic ether) regions.
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Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 178. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or ethylene (-C₂H₄) from the ethoxy group, as well as cleavage of the furanone ring.
Reactivity and Potential Applications
The benzofuran-3(2H)-one core is a versatile scaffold for further chemical modification and is associated with a wide range of biological activities.
Chemical Reactivity
The reactivity of 5-Ethoxybenzofuran-3(2H)-one is dictated by its key functional groups: the ketone, the enolizable methylene protons at the C2 position, and the electron-rich aromatic ring.
Caption: Key reactivity sites of 5-Ethoxybenzofuran-3(2H)-one.
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Reactions at the Carbonyl Group: The ketone at C3 is susceptible to nucleophilic attack by reagents such as Grignard reagents or organolithiums, allowing for the introduction of various substituents at this position.
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Reactions at the C2 Position: The methylene protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as aldehydes (in an Aldol condensation) or other carbonyl compounds, to form more complex structures.
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Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-donating ethoxy group, can undergo electrophilic aromatic substitution reactions like halogenation or nitration. The substitution will be directed to the positions ortho and para to the ethoxy group.
Potential Biological and Pharmacological Significance
The benzofuran scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological properties, including:
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Anticancer activity[2]
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Anti-inflammatory effects
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Antimicrobial and antifungal properties[2]
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Antioxidant activity[3]
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Antiviral properties[2]
The presence of the 5-ethoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. While specific biological data for 5-Ethoxybenzofuran-3(2H)-one is not yet prevalent, its structural similarity to other active benzofuranones makes it a compelling candidate for screening in various drug discovery programs.
Conclusion
5-Ethoxybenzofuran-3(2H)-one is a heterocyclic compound with a well-defined molecular structure and predictable chemical properties. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through established methodologies, primarily involving the intramolecular cyclization of a corresponding phenoxyacetic acid. Its reactivity is centered around the ketone, the adjacent methylene group, and the activated aromatic ring, offering multiple avenues for further chemical derivatization. Given the broad spectrum of biological activities associated with the benzofuranone core, 5-Ethoxybenzofuran-3(2H)-one represents a valuable building block for the development of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in the fields of chemical and pharmaceutical sciences.
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